molecular formula C20H18O7 B13794571 1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose

1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose

Cat. No.: B13794571
M. Wt: 370.4 g/mol
InChI Key: FIGCZBXPICHZJV-YNIGFRRXSA-N
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Description

1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose is a carbohydrate derivative that belongs to the class of anhydrosugars. This compound is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms of the galactopyranose ring, along with benzoyl groups attached to the second and fourth carbon atoms. It is commonly used in synthetic organic chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose typically involves the selective activation of the terminal position of a galactopyranose derivative with tosyl chloride, followed by cyclization in basic media . The reaction conditions often include the use of solvents such as dichloromethane and bases like pyridine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis is achieved by optimizing reaction parameters and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the benzoyl groups .

Mechanism of Action

The mechanism of action of 1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The anhydro bridge and benzoyl groups contribute to its unique reactivity and binding properties, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Anhydro-2,4-DI-O-benzoyl-beta-D-galactopyranose is unique due to its specific substitution pattern and the presence of an anhydro bridge, which imparts distinct chemical and physical properties. These features make it particularly valuable in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R)-4-benzoyloxy-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate

InChI

InChI=1S/C20H18O7/c21-15-16(26-18(22)12-7-3-1-4-8-12)14-11-24-20(25-14)17(15)27-19(23)13-9-5-2-6-10-13/h1-10,14-17,20-21H,11H2/t14-,15+,16+,17-,20-/m1/s1

InChI Key

FIGCZBXPICHZJV-YNIGFRRXSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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